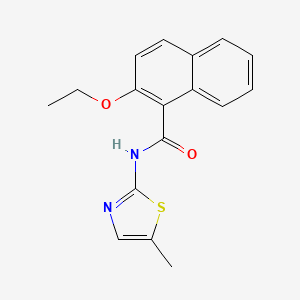
N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide
描述
N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide, also known as Mecamylamine, is a compound that has been used in scientific research for many years due to its ability to block nicotinic acetylcholine receptors. This compound has been found to have numerous applications in the field of pharmacology and has been used to study the effects of nicotine on the body.
作用机制
N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide works by binding to nicotinic acetylcholine receptors and preventing the binding of nicotine. This prevents the release of dopamine in the brain, which is responsible for the addictive properties of nicotine. N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide also blocks the action of acetylcholine, which is responsible for the stimulation of the parasympathetic nervous system.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide has been found to have numerous biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, increase respiratory rate, and decrease gastric motility. N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide has also been found to have anxiolytic and antidepressant effects, which may be due to its ability to block nicotinic acetylcholine receptors.
实验室实验的优点和局限性
One of the advantages of using N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide in lab experiments is its potency as a nicotinic acetylcholine receptor antagonist. This makes it a useful tool for studying the effects of nicotine on the body. However, N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide has a short half-life, which can make it difficult to use in long-term experiments. Additionally, N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide has been found to have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are numerous future directions for the study of N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide. One area of research is the development of more potent and selective nicotinic acetylcholine receptor antagonists. Another area of research is the study of the effects of N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, the potential therapeutic uses of N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide for conditions such as depression and anxiety are an area of active research.
科学研究应用
N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide has been used extensively in scientific research to study the effects of nicotine on the body. It has been found to be a potent antagonist of nicotinic acetylcholine receptors, which are responsible for the addictive properties of nicotine. N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide has also been used to study the effects of nicotine on the central nervous system, cardiovascular system, and respiratory system.
属性
IUPAC Name |
N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-10-5-7-11(8-6-10)14-20(18,19)13-4-2-3-12(9-13)15(16)17/h2-4,9-11,14H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEABCEYFSBXBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N,N'-bis(dibenzo[b,d]furan-3-yl)malonamide](/img/structure/B4850099.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4850113.png)
![2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4850126.png)
![2-{[(2-methyl-5-nitrophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4850133.png)
![N-(2-methylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4850138.png)

![ethyl 6-methyl-3-[(2-thienylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4850154.png)
![N-(4-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4850172.png)
![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4850178.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-1-naphthyl-1,3,5-triazine-2,4-diamine](/img/structure/B4850180.png)
![3-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4850191.png)
![N-(2-chlorophenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4850195.png)
